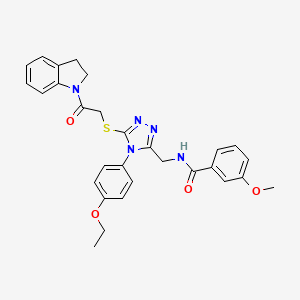

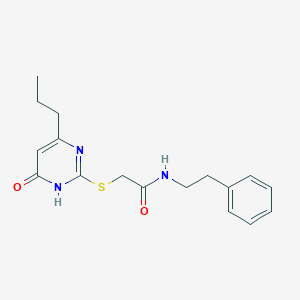

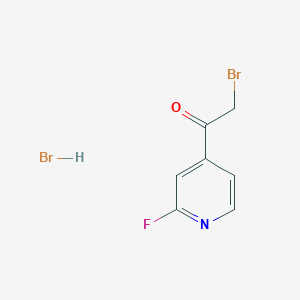

![molecular formula C14H13N5O B2545603 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea CAS No. 1798539-23-7](/img/structure/B2545603.png)

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea" is a derivative of the pyrazolopyrimidine family, which is a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but the papers do discuss various derivatives of pyrazolopyrimidines and their biological activities, such as anti-inflammatory properties, inhibition of enzymes like cyclooxygenase and phosphodiesterase, and their potential as ligands for receptors like the A3 adenosine receptor and the Peripheral Benzodiazepine Receptor (PBR).

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives is often achieved through multi-step reactions involving cyclization and functionalization. For instance, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines was performed via a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, a one-pot synthesis method for 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been developed, which involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with different lower aliphatic acids . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on these rings is crucial for the biological activity of these compounds. For example, the presence of a methyl group at the 2-position of the phenyl ring was found necessary for the activity of certain 6-phenylpyrazolo[3,4-d]pyrimidones . The molecular structure can be further confirmed by techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the 3-formylpyrazolo[1,5-a]pyrimidines can be used as intermediates for the preparation of functional fluorophores, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents with different lipophilicity and steric hindrance can significantly affect these properties . Additionally, the photophysical properties, including fluorescence intensity and quantum yields, can be altered by substituting different acceptor or donor groups at specific positions on the pyrazolopyrimidine scaffold .

Applications De Recherche Scientifique

Pharmacological Applications

Pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), a key enzyme implicated in the regulation of intracellular levels of cyclic nucleotides. These compounds, such as ITI-214, exhibit picomolar inhibitory potency and have demonstrated efficacy in vivo, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system (CNS) disorders (Peng Li et al., 2016).

Antimicrobial Activity

Novel pyrazolopyrimidine-based compounds have been found to inhibit DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. These findings highlight the potential of these derivatives as antimicrobial agents, offering a new class of compounds for tackling bacterial infections (Amjad Ali et al., 2003).

Anti-Inflammatory and Analgesic Effects

Certain pyrazolopyrimidine compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been tested for their anti-inflammatory activity and shown promising results, indicating their potential as therapeutic agents for inflammation-related conditions (R. Aggarwal et al., 2014).

Anticancer Activity

Research on pyrazolopyrimidine derivatives has also uncovered their potential as anticancer agents. Synthesis and biological evaluation of these compounds have shown significant antitumor activity against various cancer cell lines, suggesting their utility in cancer therapy (A. Rahmouni et al., 2016).

Synthesis and Chemical Properties

The development of efficient synthetic routes for pyrazolopyrimidine derivatives has been a focus of research, leading to the creation of novel compounds with potential applications in medicinal chemistry and as functional materials. For example, studies have detailed methods for regioselective synthesis under solvent-free conditions, contributing to the field of green chemistry (J. Quiroga et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .

Biochemical Pathways

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been used in optical applications, suggesting they may interact with light-sensitive biochemical pathways .

Result of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .

Action Environment

The photophysical properties of similar compounds in the pyrazolo[1,5-a]pyrimidine family suggest that light conditions could potentially influence their action .

Propriétés

IUPAC Name |

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJSJHDFPZKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

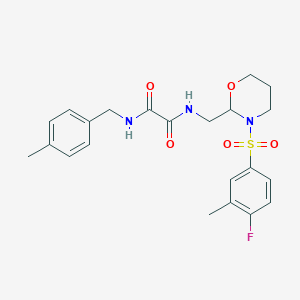

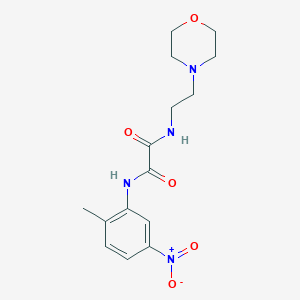

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

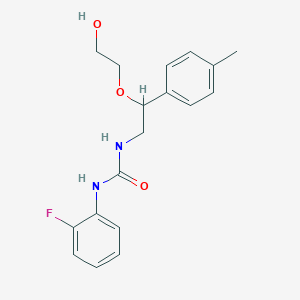

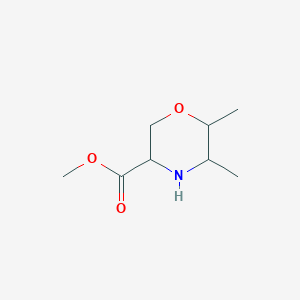

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)

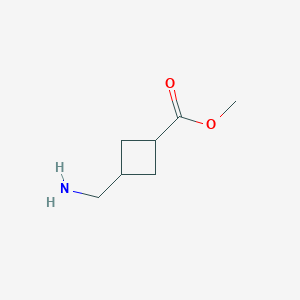

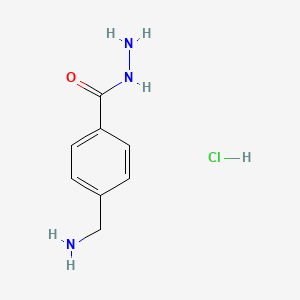

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)